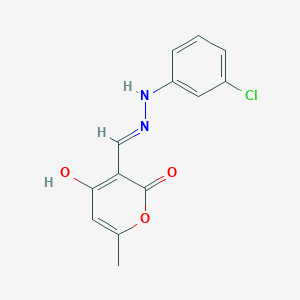

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone

Overview

Description

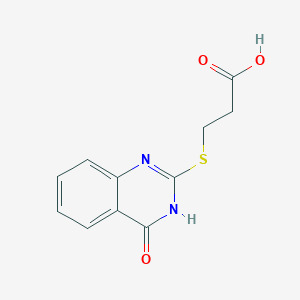

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone (4HMOPCH) is a synthetic compound that has been studied for its potential applications in various scientific and medical research fields. 4HMOPCH is a hydrazone derivative of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde (HMP), which is a naturally occurring compound found in many plants. 4HMOPCH has been studied extensively for its potential applications in biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

Identification in Biological Samples

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone and its related compounds have been identified as lipophilic aldehydes and carbonyl products in rat and human urine. These compounds, identified as their 2,4-dinitrophenyl hydrazones, were analyzed to understand their presence and concentration in biological samples, providing insight into lipid peroxidation and the metabolic processes in vivo (Kim et al., 1999).

Pharmacological Activities

Compounds structurally similar to 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone have been synthesized and tested for various pharmacological activities:

- Anticonvulsant Activity : A series of p-chlorophenyl alcohol amides, structurally related to the compound , demonstrated significant anticonvulsant activity in seizures induced by pentylenetetrazol. The presence of chlorine in the para position of the phenyl ring was noted to increase both potency and duration of anticonvulsant activity (Meza-Toledo et al., 1998).

- Hepatoprotective Activity : Derivatives such as 3-bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one have shown significant hepatoprotection in rats against liver injuries induced by toxins, highlighting their potential therapeutic applications (Tripathi et al., 2003).

Metabolic and Chemical Properties

Understanding the metabolic pathways and reactions of related compounds can provide valuable insights into the scientific applications of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone:

- Metabolic Pathways and Mutagenicity : The metabolism and mutagenicity of chloral hydrate, trichloroacetic acid, trichloroethanol, and related compounds, which share structural similarities, have been studied to understand their impact on DNA adduct formation and carcinogenic risks (Von tungeln et al., 2002).

- Antioxidant Properties of Related Compounds : Chromones and related compounds have been identified as potent radical scavengers and antioxidants. They have been associated with numerous physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be related to their capacity to neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting cell impairment (Yadav et al., 2014).

properties

IUPAC Name |

3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19-8)7-15-16-10-4-2-3-9(14)6-10/h2-7,16-17H,1H3/b15-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNCBAFTTWGXIT-VIZOYTHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B1417404.png)

![2-[(4-fluorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1417414.png)

![5-Phenyl-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417415.png)

![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)

![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)

![Ethyl 2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B1417422.png)

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)